Tetraamylammonium chloride

Membrane Transport QSAR Electrochemistry

Assuming interchangeability among tetraalkylammonium salts introduces uncontrolled variables. TPeACl provides a unique lipophilicity-hydrophilicity balance unavailable from butyl or hexyl homologs. • Distinct OCP decay signal for real-time monitoring of interfacial ion cluster dynamics • Optimal phase-transfer efficiency where TBACl is insufficiently lipophilic • Defined ion-pairing reference for non-aqueous conductometric & voltammetric studies

Molecular Formula C20H44ClN
Molecular Weight 334.0 g/mol
CAS No. 4965-17-7
Cat. No. B1203234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamylammonium chloride
CAS4965-17-7
Synonymstetrapentylammonium
tetrapentylammonium bromide
tetrapentylammonium chloride
tetrapentylammonium hydrogen sulfate
tetrapentylammonium hydroxide
tetrapentylammonium iodide
tetrapentylammonium ion
tetrapentylammonium metaphosphate (3:1)
tetrapentylammonium metaphosphate (4:1)
tetrapentylammonium monopicrate
tetrapentylammonium nitrate
tetrapentylammonium perchlorate
Molecular FormulaC20H44ClN
Molecular Weight334.0 g/mol
Structural Identifiers
SMILESCCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]
InChIInChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
InChIKeySXAWRMKQZKPHNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapentylammonium Chloride: Quaternary Ammonium Salt Baseline


Tetrapentylammonium chloride (TPeACl; CAS 4965-17-7) is a symmetrical quaternary ammonium salt consisting of a central nitrogen atom bonded to four n-pentyl chains, with chloride as the counterion [1]. With a molecular weight of 334.03 g/mol and a melting point of approximately 195°C, it is a white to almost white crystalline powder that is hygroscopic and requires storage under inert gas at room temperature [2][3]. TPeACl functions as a phase-transfer catalyst in organic synthesis, particularly for pharmaceutical and agrochemical production, and serves as a model hydrophobic ion in fundamental electrochemical studies of liquid-liquid interfaces and membrane transport [4]. Its physicochemical position within the tetraalkylammonium chloride homologous series—between tetrabutylammonium chloride and tetrahexylammonium chloride—makes it a critical reference compound for understanding structure-property relationships in hydrophobicity-driven processes [4].

Why Tetrapentylammonium Chloride Cannot Be Interchanged with Analogs


Within the tetraalkylammonium chloride homologous series, alkyl chain length dictates fundamental physicochemical properties—including hydrophobicity, ionic conductivity, membrane permeability, and interfacial partitioning behavior—in a manner that is nonlinear and often parabolic [1]. Tetrabutylammonium chloride and tetrahexylammonium chloride exhibit distinct transport kinetics, ion-pairing tendencies, and electrochemical behaviors compared to the pentyl homolog, meaning that substitution without validation introduces uncontrolled experimental variables [2][3]. For phase-transfer catalysis, the efficiency of reactant shuttling between aqueous and organic phases depends critically on the lipophilicity-hydrophilicity balance uniquely conferred by the pentyl chain architecture; shorter chains (e.g., tetrabutyl) may provide insufficient organic phase solubility, while longer chains (e.g., tetrahexyl or tetraheptyl) may exhibit reduced aqueous phase accessibility or altered ion-pairing equilibria [4]. The quantitative evidence below establishes the specific performance boundaries that make tetrapentylammonium chloride a scientifically non-interchangeable reagent.

Quantitative Differentiation Evidence Against Closest Analogs


Membrane Permeability and Parabolic Hydrophobicity Relationship

In a systematic voltammetric study of tetraalkylammonium chlorides across a 1-octanol-impregnated porous PTFE membrane, tetrapentylammonium chloride (TPA+) exhibited a permeation rate that is part of a parabolic relationship between hydrophobicity and permeability [1]. The rate-determining step for TPA+ was the permeation process within the organic phase, a characteristic shared with tetrapropylammonium, tetrabutylammonium, and tetrahexylammonium chlorides [2]. In contrast, for tetraoctylammonium chloride—the most hydrophobic ion tested—the salt distributed so readily into the organic phase that the rate-determining step shifted to a different process, fundamentally altering the transport kinetics [2]. This parabolic relationship means that TPA+ occupies a distinct kinetic regime within the series, with permeability not simply scaling with alkyl chain length [1].

Membrane Transport QSAR Electrochemistry Drug Delivery Modeling

Anomalous Interfacial Partitioning and Hydrated Cluster Formation

Open circuit potential (OCP) measurements at the water/1,2-dichloroethane interface revealed that tetrapentylammonium chloride undergoes anomalous extraction characterized by a substantial drop and decay of OCP from its expected equilibrium value [1]. This behavior is driven by the accumulation of hydrated TPeACl salt clusters in the DCE phase, and the amount of extracted TPeA+ and Cl- ions considerably exceeds the limit imposed by equilibrium concentration and electroneutrality [2]. The study further observed short-term potential spikes overlapping the long-term OCP record, attributed to the collision and fusion of these hydrated salt clusters with the interface [1]. This self-perturbation phenomenon was documented specifically for TPeACl and provides a unique window into cluster formation kinetics. Notably, earlier studies of tetrabutylammonium chloride did not report comparable OCP decay or spike phenomena under similar conditions, suggesting the anomalous partitioning is chain-length dependent .

Liquid-Liquid Interface Ion Partitioning Hydrated Salt Clusters Open Circuit Potential

Ion-Pairing and Triple-Ion Formation in Mixed Solvents

Conductivity measurements at 298.15 K in THF + CCl4 mixtures (40, 60, and 80 mass% THF) were performed on a homologous series: tetrapentylammonium chloride (Pen4NCl), tetrahexylammonium chloride (Hex4NCl), tetraheptylammonium chloride (Hep4NCl), and tetraoctylammonium chloride (Oct4NCl) [1]. The molar conductivity versus square root of concentration curves exhibited a minimum that was dependent on both the salt identity and the solvent composition [1]. The observed conductivities were explained by the formation of ion-pairs and triple-ions, with a linear relationship established between the triple-ion formation constants [log(KT/Kp)] and the salt concentration at minimum conductivity (log Cmin) for all salts [1]. While the study provides the analytical framework and confirms measurable differences across the series, the specific numerical values for log(KT/Kp) and log Cmin for each salt were not extracted in the available abstract [1]. The presence of a minimum in the conductometric curves and the dependence of this minimum on salt identity demonstrate that Pen4NCl exhibits distinct ion-association equilibria compared to Hex4NCl, Hep4NCl, and Oct4NCl [1].

Ion-Solvent Interactions Conductometry Non-Aqueous Electrolytes Ion Association

Phase-Transfer Catalysis Structural Optimization

Tetrapentylammonium chloride is specifically employed as a phase-transfer catalyst in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to its optimal balance of lipophilicity and aqueous compatibility conferred by the pentyl chain architecture . While no head-to-head catalytic efficiency studies (e.g., turnover frequency or yield comparisons) were identified for TPeACl versus other tetraalkylammonium chlorides, the structure-activity principles established in the electrochemical evidence above provide class-level inference: the parabolic relationship between hydrophobicity and permeability (see Evidence Item 1) predicts that catalytic phase-transfer efficiency will also exhibit an alkyl chain length optimum [1]. TPeACl occupies an intermediate position in the series, suggesting it may provide superior shuttling kinetics compared to tetrabutylammonium chloride (insufficient organic phase partitioning) or tetrahexylammonium chloride (reduced aqueous phase accessibility). This inference is consistent with the commercial positioning of TPeACl as a specialized phase-transfer catalyst for demanding synthetic applications .

Phase-Transfer Catalysis Organic Synthesis Pharmaceutical Manufacturing Agrochemical Production

Zinc Electrowinning Additive Performance

In a study evaluating organic additives as leveling agents for zinc electrowinning from chloride electrolytes, tetrapentylammonium chloride (TPACl) was compared directly against tetrabutylammonium chloride (TBACl) [1]. Small additions of TPACl at 10 mg dm⁻³ produced a very fine-grained zinc deposit [1]. However, the deposit edges were rougher in the presence of TPACl compared to deposits obtained with TBACl [1]. TBACl was reported to be more effective than Pearl glue, Separan NP10, or Percol 140 in smoothing the deposit, refining grain size, and eliminating dendritic growth [1]. This direct comparison demonstrates that while TPACl is an effective grain refiner, its performance profile in terms of edge smoothness and macroscopic deposit morphology is distinguishable from TBACl, making it a distinct tool for additive formulation.

Electrowinning Zinc Electrodeposition Grain Refinement Additive Screening

Ion-Exchange Exclusion Behavior

An experimental study investigating current-voltage curves for tetraalkylammonium chloride solutions in cation-exchange systems revealed size-dependent exclusion behavior [1]. Tetrapentylammonium and tetrahexylammonium cations were poorly exchanged by the studied cation-exchange systems due to their larger ionic size [1]. In contrast, tetrabutylammonium cation, possessing a Stokes diameter of approximately 1 nm, was identified as the cation with a critical size threshold for exchange [1]. This size-dependent sieving effect demonstrates that tetrapentylammonium chloride cannot substitute for tetrabutylammonium chloride in applications relying on cation-exchange transport (e.g., electrodialysis, ion chromatography), as the pentyl homolog will exhibit substantially different membrane permeability and exchange kinetics.

Ion Exchange Molecular Sieving Electrodialysis Cation Transport

Evidence-Based Research and Industrial Application Scenarios


Model Ion for Hydrated Salt Cluster Studies at Interfaces

Tetrapentylammonium chloride is uniquely suited as a probe compound for investigating the formation, accumulation, and fusion kinetics of hydrated salt clusters at water/organic solvent interfaces. The anomalous OCP decay and potential spikes documented at the water/DCE interface [1] provide a quantifiable signal for studying cluster dynamics that is not observed with tetrabutylammonium chloride. Researchers investigating the fundamentals of ion extraction, phase-transfer mechanism, or the role of interfacial water in ion transport should select TPeACl for its distinctive self-perturbation behavior, which enables real-time monitoring of cluster collision and fusion events [2].

Phase-Transfer Catalysis in Pharmaceutical and Agrochemical Synthesis

TPeACl serves as a phase-transfer catalyst in organic synthesis where the reaction system requires a specific balance of lipophilicity and aqueous accessibility [1]. Based on the parabolic hydrophobicity-permeability relationship established for tetraalkylammonium chlorides [2], TPeACl occupies an intermediate position that may be optimal for biphasic reactions where tetrabutylammonium chloride provides insufficient organic phase partitioning and tetrahexylammonium chloride exhibits reduced aqueous phase transport. Synthetic chemists developing scalable processes for pharmaceutical intermediates or agrochemicals should evaluate TPeACl as a distinct catalyst candidate rather than assuming interchangeability with other quaternary ammonium salts.

Zinc Electrowinning Additive for Fine-Grained Deposits

In industrial zinc electrowinning from chloride electrolytes, TPeACl can be employed as an additive to produce very fine-grained zinc deposits [1]. While tetrabutylammonium chloride provides superior overall deposit smoothness and edge quality [1], TPeACl may be preferred in applications where an extremely fine grain structure is prioritized over macroscopic smoothness. Process engineers should select TPeACl when the primary quality criterion is grain refinement, but should be aware of the trade-off in edge roughness compared to TBACl-based additive formulations.

Supporting Electrolyte in Non-Aqueous Electrochemical Studies

TPeACl exhibits distinct ion-pair and triple-ion formation equilibria in mixed non-aqueous solvent systems (e.g., THF + CCl4 mixtures), with conductometric behavior that differs measurably from tetrahexylammonium, tetraheptylammonium, and tetraoctylammonium chlorides [1]. For fundamental electrochemical investigations where the degree of ion association must be precisely controlled or characterized, TPeACl offers a defined reference point within the tetraalkylammonium series. Researchers conducting voltammetry, conductivity studies, or ion solvation experiments in non-aqueous media should select TPeACl when the desired electrolyte properties fall between those of the butyl and hexyl homologs.

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